An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)bromobenzene (CAS 327-75-3)
An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)bromobenzene (CAS 327-75-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Bis(trifluoromethyl)bromobenzene, a key fluorinated building block in modern organic synthesis. Its unique electronic properties make it a valuable precursor for the development of novel pharmaceuticals, agrochemicals, and advanced materials. This document details its chemical and physical properties, spectroscopic data, synthesis, and key synthetic applications, including detailed experimental protocols and workflow diagrams.
Chemical and Physical Properties
2,4-Bis(trifluoromethyl)bromobenzene is a colorless to light brown liquid at room temperature. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 327-75-3 | [1] |
| Molecular Formula | C₈H₃BrF₆ | [1] |
| Molecular Weight | 293.00 g/mol | |
| Appearance | Clear colorless to slightly brown liquid | |
| Boiling Point | 158 °C at 740 mmHg | |
| Density | 1.738 g/mL at 25 °C | |
| Refractive Index (n₂₀/D) | 1.437 | |
| Flash Point | 69 °C (156.2 °F) - closed cup | |
| InChI Key | QDEJWLIKRLJYEK-UHFFFAOYSA-N | |
| SMILES | FC(F)(F)c1ccc(Br)c(c1)C(F)(F)F |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2,4-Bis(trifluoromethyl)bromobenzene.
| Spectroscopy | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.94 (d, J=8.4 Hz, 1H), 7.82 (s, 1H), 7.68 (d, J=8.4 Hz, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 135.5, 132.0 (q, J=33.0 Hz), 128.9 (q, J=5.0 Hz), 128.0 (q, J=30.0 Hz), 124.2 (q, J=272.0 Hz), 122.9, 122.2 (q, J=272.0 Hz) |
| ¹⁹F NMR (375 MHz, CDCl₃) | δ (ppm): -62.8 (s, 3F), -63.2 (s, 3F) |
| Mass Spectrometry (EI) | The NIST WebBook provides the mass spectrum for this compound, which is characterized by a distinctive isotopic pattern due to the presence of a bromine atom.[1] |
Synthesis of 2,4-Bis(trifluoromethyl)bromobenzene
2,4-Bis(trifluoromethyl)bromobenzene can be synthesized through two primary routes: electrophilic bromination of 1,3-bis(trifluoromethyl)benzene or via a Sandmeyer reaction starting from 2,4-bis(trifluoromethyl)aniline.
Experimental Protocol: Electrophilic Bromination
This protocol is adapted from the synthesis of the isomeric 3,5-bis(trifluoromethyl)bromobenzene and relies on the directing effects of the trifluoromethyl groups.[2][3] The two CF₃ groups are meta-directing; however, the 4-position is the most activated position for electrophilic attack in 1,3-bis(trifluoromethyl)benzene, leading to the desired 2,4-disubstituted product.
Materials:
-
1,3-Bis(trifluoromethyl)benzene
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Iron(III) Bromide (FeBr₃) (catalyst)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium sulfite solution (Na₂SO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve 1,3-bis(trifluoromethyl)benzene (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add concentrated sulfuric acid (0.5 eq).
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture over ice water.
-
Separate the organic layer and wash sequentially with saturated sodium sulfite solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to yield 2,4-bis(trifluoromethyl)bromobenzene.
Experimental Protocol: Sandmeyer Reaction
This method provides an alternative route from the corresponding aniline.[4][5]
Materials:
-
2,4-Bis(trifluoromethyl)aniline
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Ice
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization: In a beaker, add 2,4-bis(trifluoromethyl)aniline (1.0 eq) to a mixture of hydrobromic acid and water at 0 °C. Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid at 0 °C. Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture to room temperature and extract with diethyl ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
Key Synthetic Applications and Experimental Protocols
2,4-Bis(trifluoromethyl)bromobenzene is a versatile building block for introducing the 2,4-bis(trifluoromethyl)phenyl moiety into target molecules, primarily through cross-coupling reactions and the formation of organometallic reagents.
Suzuki-Miyaura Cross-Coupling
This reaction is a powerful method for forming carbon-carbon bonds.
Experimental Protocol: Materials:
-
2,4-Bis(trifluoromethyl)bromobenzene
-
Arylboronic acid (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene and Water (4:1 mixture)
Procedure:
-
To a Schlenk flask, add 2,4-bis(trifluoromethyl)bromobenzene (1.0 eq), the arylboronic acid, potassium carbonate, and the palladium catalyst and ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
References
- 1. 2,4-Bis(trifluoromethyl)bromobenzene [webbook.nist.gov]
- 2. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 3. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
